molecular formula C9H11NO B3022788 7-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 71472-58-7

7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B3022788
Key on ui cas rn: 71472-58-7
M. Wt: 149.19 g/mol
InChI Key: HHFJHCXBGHXHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09193728B2

Procedure details

A solution of 2-hydroxy-4-methyl aniline (5.0 g, 40 mmol), potassium carbonate (16.56 g, 120 mmol) and 1,2-dibromoethane (3.8 g, 20 mmol) in THF (20 mL) was heated at 100° C. in pressure-gauge-steel vessel for 16 h. The completion of reaction was monitored by LCMS. The reaction mixture was poured into water (40 mL) and extracted with EtOAc (250 mL). The organic layer was dried over sodium sulfate, evaporated and the residue purified by column chromatography to obtain 1.72 g of 3,4-dihydro-7-methyl-2H-benzo[b][1,4]oxazine (free base).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
gauge-steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18]Br.O>C1COCC1>[CH3:9][C:7]1[CH:6]=[CH:5][C:3]2[NH:4][CH2:18][CH2:17][O:1][C:2]=2[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(N)C=CC(=C1)C
Name
Quantity
16.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.8 g
Type
reactant
Smiles
BrCCBr
Name
gauge-steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The completion of reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(OCCN2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.